Estriol 3,17-dihexanoate
Overview
Description
Estriol 3,17-dihexanoate is a synthetic estrogen and estrogen ester. It is specifically the C3 and C17β dihexanoate ester of estriol. This compound was first described in 1963 but was never marketed . This compound is known for its prolonged duration of action compared to other estriol esters .
Mechanism of Action
Target of Action
Estriol 3,17-dihexanoate is a synthetic estrogen and estrogen ester . It is specifically the C3 and C17β dihexanoate ester of estriol . The primary targets of estrogens like estriol are estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain .
Mode of Action
This compound, like other estrogens, binds to and activates estrogen receptors. This leads to a cascade of events including the modulation of gene expression and the synthesis of proteins . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The activation of estrogen receptors by this compound can lead to various downstream effects. These include the modulation of the cell cycle, apoptosis, and the immune response, as well as the regulation of development and differentiation in various tissues .
Pharmacokinetics
Following a single intramuscular injection of this compound, peak levels of estriol occurred after 2.1 to 3.4 days . An elimination half-life of 187 to 221 hours was observed, and estriol levels remained elevated for up to 20 to 50 days . This suggests that this compound has a prolonged duration of action compared to estriol and estriol dipropionate .
Result of Action
The activation of estrogen receptors by this compound can lead to various physiological effects. For example, estrogens are known to play key roles in the regulation of the menstrual cycle and pregnancy, as well as in the development and maintenance of secondary sexual characteristics .
Biochemical Analysis
Biochemical Properties
Estriol 3,17-dihexanoate, as an estrogen ester, is expected to interact with estrogen receptors in the body
Cellular Effects
As a synthetic estrogen, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Following a single intramuscular injection of 8.90 mg this compound (equivalent to 5.0 mg estriol) in an oil solution, peak levels of estriol occurred after 2.1 to 3.4 days, an elimination half-life of 187 to 221 hours was observed, and estriol levels remained elevated for up to 20 to 50 days .
Metabolic Pathways
As an estrogen ester, it is expected to be metabolized in the body similarly to other estrogens .
Transport and Distribution
As an estrogen ester, it is expected to be transported and distributed similarly to other estrogens .
Preparation Methods
The synthesis of estriol 3,17-dihexanoate involves the esterification of estriol with hexanoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Estriol 3,17-dihexanoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bonds to yield estriol and hexanoic acid. It can be catalyzed by acids or bases.
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include hydrochloric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions are estriol, hexanoic acid, and various oxidized or reduced derivatives.
Scientific Research Applications
Estriol 3,17-dihexanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the biological activity of estrogen esters and their effects on cellular processes.
Medicine: Although not marketed, it serves as a reference compound in the development of new estrogenic drugs.
Industry: It is utilized in the synthesis of other estrogen esters and related compounds.
Comparison with Similar Compounds
Estriol 3,17-dihexanoate is unique due to its prolonged duration of action compared to other estriol esters such as estriol dipropionate . Similar compounds include:
Estriol: The parent compound, which has a shorter duration of action.
Estriol 3-sulfate: A sulfate ester of estriol with different pharmacokinetic properties.
Estriol 3-glucuronide: A glucuronide ester of estriol used in different biological contexts.
Estriol 17-sulfate: Another sulfate ester with unique properties.
This compound stands out due to its specific esterification at both the C3 and C17β positions, which contributes to its unique pharmacokinetic profile .
Properties
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-3-hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5/c1-4-6-8-10-27(32)34-21-13-15-22-20(18-21)12-14-24-23(22)16-17-30(3)25(24)19-26(31)29(30)35-28(33)11-9-7-5-2/h13,15,18,23-26,29,31H,4-12,14,16-17,19H2,1-3H3/t23-,24-,25+,26-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVABFBGAYSQTL-AECPDVIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908869 | |
Record name | Estriol 3,17-dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104202-96-2 | |
Record name | Estriol 3,17-dihexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104202962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estriol 3,17-dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESTRIOL DIHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2K5XW8K72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the administration method of Estriol and its ester, Estriol 3,17-dihexanoate, influence their pharmacokinetic profiles?
A1: The study by Diczfalusy et al. [] demonstrated significant differences in the pharmacokinetic profiles of Estriol (E3) and its ester, this compound (E3-hex), following intramuscular injection. E3, when administered directly, exhibited a short half-life ranging from 1.5 to 5.3 hours. Conversely, E3-hex displayed a considerably longer half-life of 187 to 221 hours. This extended half-life can be attributed to the esterification of E3 with hexanoic acid, resulting in a prodrug that requires enzymatic cleavage to release the active E3 molecule. This sustained release mechanism leads to a prolonged duration of exposure to E3 after E3-hex administration. Despite differences in the time course of E3 levels, the total exposure to E3, as measured by the area under the curve, was comparable between E3 and E3-hex, suggesting similar overall bioavailability. []
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